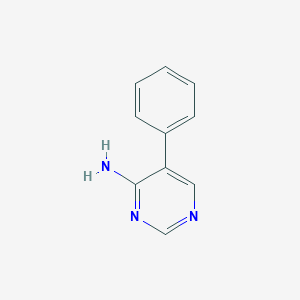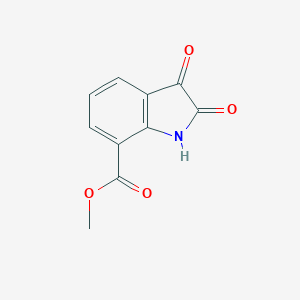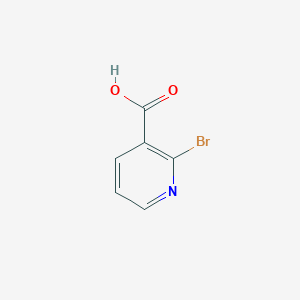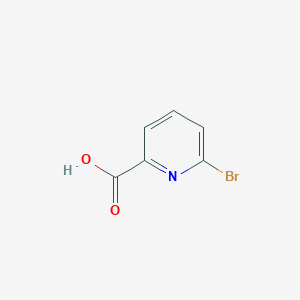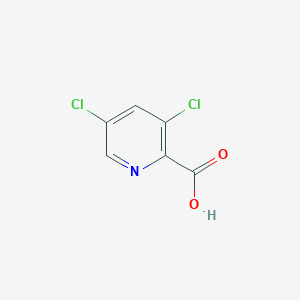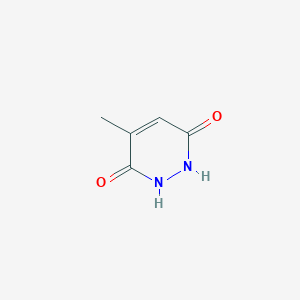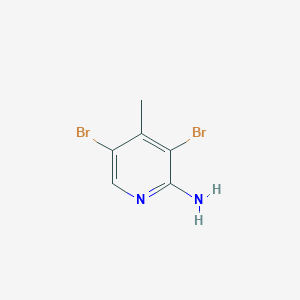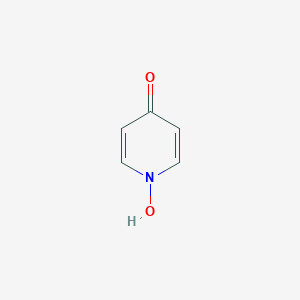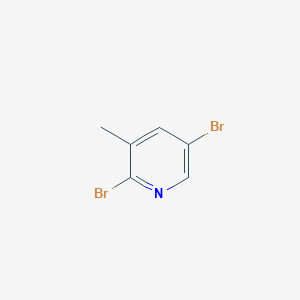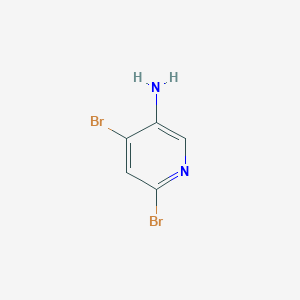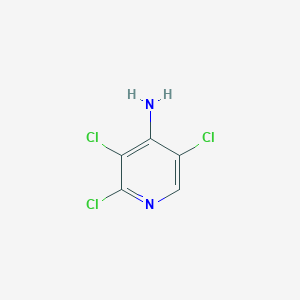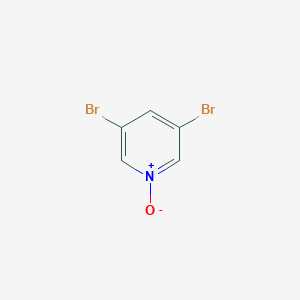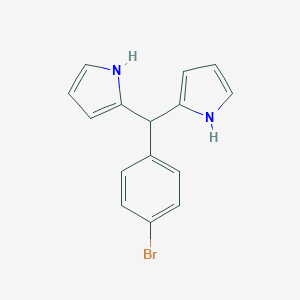
5-(4-Bromophényl)dipyrrométhane
Vue d'ensemble
Description
5-(4-Bromophenyl)dipyrromethane: is an organic compound with the molecular formula C15H13BrN2 and a molecular weight of 301.18 g/mol . It is a pyrrole derivative and is often used as a building block in the synthesis of porphyrins and other macrocyclic compounds . The compound is characterized by the presence of a bromophenyl group attached to a dipyrromethane core, making it a valuable intermediate in various chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry: 5-(4-Bromophenyl)dipyrromethane is widely used in the synthesis of porphyrins, which are essential components in various chemical and biological systems . It serves as a precursor for the synthesis of corroles, chlorins, and other macrocyclic compounds .
Biology and Medicine: The compound’s derivatives are used in the development of fluorescent probes and dyes, which are crucial in biological imaging and diagnostic applications .
Industry: In the industrial sector, 5-(4-Bromophenyl)dipyrromethane is used in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde . One common method includes the use of InCl3 as a catalyst. The reaction is carried out under an inert atmosphere, with freshly distilled pyrrole and 4-bromobenzaldehyde mixed in a suitable solvent . The reaction mixture is stirred at room temperature, and the product is purified by silica-gel chromatography .
Industrial Production Methods: While specific industrial production methods for 5-(4-Bromophenyl)dipyrromethane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Bromophenyl)dipyrromethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding dipyrromethene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents like chloranil are commonly used.
Major Products:
Substitution: Products include various substituted dipyrromethanes depending on the reagent used.
Oxidation: Major products include dipyrromethene derivatives.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)dipyrromethane primarily involves its role as a building block in the synthesis of larger, more complex molecules. The bromophenyl group allows for further functionalization, enabling the formation of various derivatives with specific properties . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being synthesized .
Comparaison Avec Des Composés Similaires
Dipyrromethane: Lacks the bromophenyl group, making it less versatile for further functionalization.
5-Phenyl-dipyrromethane: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness: 5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXTHJAKNMBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474216 | |
| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159152-11-1 | |
| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


